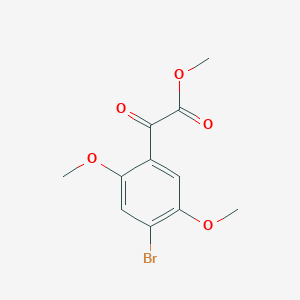

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a synthetic psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin in 1974 . It’s mainly used as a recreational drug and is known to circulate in the illicit market in multiple forms .

Molecular Structure Analysis

The chemical formula of 2C-B is C10H14BrNO2 . The molecular structure can be represented by the SMILES string: COc1cc(CCN)c(OC)cc1Br .Chemical Reactions Analysis

There is species differentiation in the metabolism of 2C-B. Mice hepatocytes produce 4-bromo-2,5-dimethoxy-phenol (BDMP), a previously unknown metabolite .Scientific Research Applications

Metabolic Pathways and Toxicity

- Metabolic Pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) : A study investigated the metabolism of 2C-B in various species, including humans, identifying metabolites like oxidative deamination products and observing interspecies differences in metabolism. This research highlights the importance of understanding metabolic pathways for psychoactive substances and their potential toxic effects on liver cells (Carmo et al., 2005).

Synthesis and Structural Analysis

- Click One Pot Synthesis : A study focused on synthesizing and analyzing new compounds with potential cytotoxic properties, demonstrating the application of click chemistry in creating substances with biological relevance (Ahmed et al., 2016).

- Bromination of Aromatic Ethers : Research on the synthesis of brominated aromatic ethers presents a methodological approach to introducing bromine into organic molecules, showcasing techniques applicable to the synthesis of complex organic compounds (Yong-nan, 2012).

Pharmacological and Biological Evaluation

- Inhibition of Carbonic Anhydrase : Studies on bromophenol derivatives, including their synthesis and evaluation as inhibitors of carbonic anhydrase, illustrate the process of discovering new therapeutic agents for diseases like glaucoma and epilepsy (Boztaş et al., 2019).

Analytical Methods

- Detection and Quantification of Psychoactive Substances : The development of analytical methods for detecting psychoactive substances in biological samples, as demonstrated by the quantification of 25B-NBOMe, underscores the importance of accurate measurement techniques in toxicology and pharmacology (Poklis et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-15-8-5-7(12)9(16-2)4-6(8)10(13)11(14)17-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFXXWWCXISTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C(=O)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2727054.png)

![N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2727057.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2727065.png)

![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)

![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2727069.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)